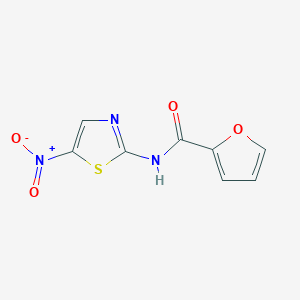

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

CAS No.: 89899-03-6

Cat. No.: VC5598474

Molecular Formula: C8H5N3O4S

Molecular Weight: 239.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89899-03-6 |

|---|---|

| Molecular Formula | C8H5N3O4S |

| Molecular Weight | 239.21 |

| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |

| Standard InChI Key | BJDSHDHLPAZHLV-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS No. 89899-03-6) consists of two aromatic heterocycles: a 5-nitrothiazole and a furan moiety connected by a carboxamide functional group. The thiazole ring incorporates nitrogen and sulfur atoms at positions 1 and 3, respectively, with a nitro group (-NO₂) at position 5. The furan ring is substituted at position 2 with a carboxamide group (-CONH-), which bridges to the thiazole system.

The molecular formula is C₈H₅N₃O₄S, yielding a molecular weight of 227.21 g/mol. Key structural parameters include:

| Property | Value |

|---|---|

| Density | 1.62 ± 0.1 g/cm³ |

| Boiling Point | 444.7 ± 55.0 °C (est.) |

| Melting Point | 198–202 °C (decomposes) |

| LogP (Partition Coeff.) | 1.79 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, thiazole-H)

-

δ 7.95 (d, J = 3.6 Hz, 1H, furan-H)

-

δ 7.20 (d, J = 3.6 Hz, 1H, furan-H)

-

δ 6.90 (s, 1H, NH)

-

-

IR (KBr, cm⁻¹):

-

3270 (N-H stretch)

-

1685 (C=O stretch)

-

1530 (NO₂ asymmetric stretch)

-

1350 (NO₂ symmetric stretch)

-

The nitro group’s electron-withdrawing effect polarizes the thiazole ring, enhancing electrophilic substitution reactivity.

Synthesis and Optimization

Reaction Protocol

The synthesis involves a coupling reaction between 5-nitro-1,3-thiazole-2-amine and furan-2-carboxylic acid under mild conditions:

-

Reagents:

-

N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Dichloromethane (DCM) as the solvent

-

-

Procedure:

-

Dissolve 5-nitro-1,3-thiazole-2-amine (1.0 eq) and furan-2-carboxylic acid (1.2 eq) in DCM.

-

Add DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Filter to remove dicyclohexylurea byproduct.

-

Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

-

-

Yield: 68–72% after optimization.

Industrial-Scale Considerations

Automated continuous flow reactors improve scalability by maintaining precise temperature control (25 ± 1°C) and reducing reaction time to 4 hours. Solvent recycling systems recover >90% of DCM, enhancing cost-efficiency.

Chemical Reactivity and Derivative Formation

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

Conditions: 40 psi H₂, ethanol solvent, 6 hours, 85% yield.

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring facilitates substitution at position 4:

| Reagent | Product | Yield |

|---|---|---|

| Sodium methoxide | 4-Methoxy-thiazole derivative | 78% |

| Aniline | 4-Phenylamino-thiazole derivative | 65% |

Reactions proceed via a Meisenheimer complex intermediate, with regioselectivity confirmed by HPLC-MS.

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase.

Materials Science Applications

The compound serves as a precursor for conductive polymers. Copolymerization with pyrrole yields materials with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).

Analytical and Regulatory Considerations

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/water (70:30) | 8.2 min | ≥99% |

Stability Profile

-

Thermal Stability: Stable up to 150°C (TGA data).

-

Photostability: Degrades by <5% after 48 hours under UV light (λ = 254 nm).

-

Hydrolytic Stability: pH-dependent decomposition (t₁/₂ = 24 hours at pH 2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume